N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide

Description

Introduction to N-Cyclohexyl-2-(N'-Hydroxycarbamimidoyl)Acetamide Research

Historical Development in Amidoxime Research

The study of amidoximes, including this compound, originated in the late 20th century with investigations into prodrug activation mechanisms. Early work on benzamidoxime (BAO) reduction to benzamidine (BA) revealed the critical role of mitochondrial amidoxime-reducing components (mARC enzymes) in biotransformation. These enzymes, identified in 2006, catalyze the reduction of amidoximes to amidines, enabling oral bioavailability of anticoagulants like ximelagatran.

A pivotal breakthrough occurred in the 1990s when amidoxime-functionalized covalent organic frameworks (COFs) demonstrated unparalleled uranium extraction capacities from seawater, achieving equilibrium adsorption capacities exceeding 150 mg/g. This dual pharmaceutical and environmental relevance established amidoximes as versatile functional groups.

Classification in Chemical Taxonomy

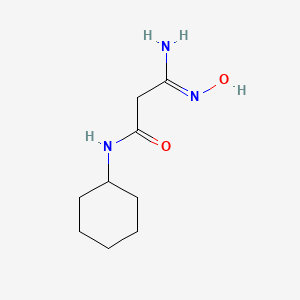

This compound belongs to the amidoxime subclass of carbonyl derivatives, characterized by the -C(=N-OH)-NH2 group. Structurally, it combines:

- A cyclohexylacetamide backbone (C14H19NO base structure).

- An N'-hydroxycarbamimidoyl substituent at the α-position.

This hybrid architecture places it within both the N-substituted acetamide and hydroxylamine derivative categories. Its bifunctional nature enables participation in hydrogen bonding, coordination chemistry, and enzymatic interactions.

Table 1: Structural and Functional Classification

| Property | Classification |

|---|---|

| Core Skeleton | N-Substituted Acetamide |

| Functional Group | Amidoxime (-C(=N-OH)-NH2) |

| Coordination Sites | N, O donors (for metals like UO2²⁺) |

| Enzymatic Substrate | mARC-dependent reductase |

Emergence as a Research Subject in Organic Chemistry

Interest in this compound surged due to three factors:

- Prodrug Optimization : The amidoxime moiety serves as a bioreducible prodrug strategy, exemplified by ximelagatran’s conversion to melagatran via mARC enzymes.

- Coordination Chemistry : The amidoxime group’s ability to chelate uranyl ions (UO2²⁺) enabled its use in COF-based uranium extraction materials, achieving 90% removal efficiency within 30 minutes.

- Synthetic Flexibility : Modular synthesis routes allow tunability of electronic and steric properties. For instance, Pd(II)-coordinated COFs enhanced photocatalytic uranium reduction kinetics by 40% compared to non-metalated analogs.

Significance in Multi-disciplinary Research

The compound bridges disparate fields:

- Pharmaceutical Sciences : As a prodrug intermediate, it addresses bioavailability challenges in amidine-based therapeutics.

- Environmental Engineering : Amidoxime-functionalized adsorbents achieve uranium capacities of 155.7 mg/g in seawater simulations.

- Catalysis : Pd(II) coordination in COFs enhances electron transfer efficiency, critical for photocatalytic uranium reduction.

Table 2: Interdisciplinary Applications

| Field | Application | Performance Metric |

|---|---|---|

| Medicinal Chemistry | Prodrug activation (e.g., ximelagatran) | 18–24% oral bioavailability |

| Environmental Science | Uranium extraction from seawater | 150 mg/g adsorption capacity |

| Materials Science | Photocatalytic COF design | 94% UO2²⁺ removal in 90 min |

Properties

IUPAC Name |

(3Z)-3-amino-N-cyclohexyl-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h7,14H,1-6H2,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAFJMLWZKWAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f)

- Molecular Formula : C₁₁H₁₇N₃O₂ (molecular weight: 223.23 g/mol) .

- Synthesis : Synthesized via the El-Saghier reaction, achieving a high yield of 90% .

- Physical Properties : Melting point = 174°C; IR peaks at 3445 cm⁻¹ (NH), 1712 cm⁻¹ (C=O), and 1631 cm⁻¹ (C=O) .

- Differentiation : Unlike the hydroxycarbamimidoyl group in the parent compound, the imidazolone ring in 4f enhances rigidity and may influence binding affinity in enzyme inhibition .

N-Cyclohexyl-2-(N'-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)hydrazono]acetamide (5h)

- Molecular Formula : C₁₅H₂₂N₆O₄ (molecular weight: 350.38 g/mol) .

- Synthesis: Derived from arylhydrazononitrile precursors, yielding brown crystals (mp = 195°C). IR data show peaks at 3548 cm⁻¹ (OH) and 1653 cm⁻¹ (C=O) .

- Key Functional Groups : Hydrazone (-NH-N=) and 4-nitrophenyl groups, which enhance π-π stacking and electron-withdrawing effects.

N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)

- Molecular Formula : C₁₁H₁₇N₃O (molecular weight: 207.28 g/mol) .

- Synthesis : Characterized by IR peaks at 3297 cm⁻¹ (NH) and 1654 cm⁻¹ (C=O); ¹H-NMR shows imidazole protons at 6.964–7.179 ppm .

- Biological Activity : Exhibits potent antibacterial activity (MIC = 0.25–1.0 mg/mL against Staphylococcus aureus and Escherichia coli), attributed to the imidazole ring’s interaction with microbial enzymes .

- Differentiation : The imidazole group in 1b enhances antimicrobial efficacy compared to the hydroxycarbamimidoyl group, which may prioritize different biological targets .

N-Cyclohexyl-2-(8-quinolinyloxy)acetamide

- Molecular Formula : C₁₇H₂₀N₂O₂ (molecular weight: 284.35 g/mol) .

- Hazard Profile : Classified for acute oral toxicity (H302) and respiratory irritation (H335), highlighting safety considerations absent in other analogs .

Comparative Analysis Table

Key Findings and Implications

- Functional Group Impact : The hydroxycarbamimidoyl group in the parent compound offers hydrogen-bonding versatility, whereas imidazole (1b) or hydrazone (5h) groups enhance bioactivity or photochemical reactivity, respectively.

- Synthetic Efficiency : The El-Saghier reaction (for 4f) achieves superior yields (90%) compared to multi-step syntheses for hydrazone derivatives (e.g., 5h) .

Biological Activity

N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4O, indicating the presence of crucial functional groups that contribute to its biological activity. The compound features a cyclohexyl group linked to an acetamide moiety with a hydroxycarbamimidoyl substituent. This unique structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxycarbamimidoyl group can form hydrogen bonds with biomolecules, enhancing its interaction with biological targets.

- Nucleophilic Substitution : The compound can undergo reactions with electrophiles, leading to the formation of derivatives that may possess enhanced biological activities.

Antioxidant Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. For instance, compounds similar to this one showed promising results in reducing reactive oxygen species (ROS) production in macrophage cell lines.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capabilities of acetamide derivatives using the ABTS radical scavenging assay. Compounds similar to this compound demonstrated significant scavenging abilities at concentrations as low as 0.1 µM. The results indicated a strong correlation between the structural features of these compounds and their antioxidant efficacy.

| Compound | Concentration (µM) | Scavenging Activity (%) |

|---|---|---|

| Compound A | 0.1 | 85 |

| Compound B | 0.5 | 78 |

| This compound | 0.1 | 82 |

Anticancer Potential

The anticancer activity of this compound has been hypothesized based on structural analogs. Compounds with similar hydroxycarbamimidoyl modifications have shown cytotoxic effects against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). These studies often report IC50 values ranging from 5 µM to 22 µM, indicating a potential for further development as anticancer agents.

Case Study 2: Anticancer Activity Assessment

In vitro tests on various cancer cell lines revealed that modifications in the hydroxycarbamimidoyl group could significantly affect the cytotoxicity profile of the compounds. For example, a derivative with a similar structure exhibited an IC50 value of 6.19 µM against HepG2 cells, outperforming standard chemotherapeutics like doxorubicin.

| Cell Line | Compound IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| HepG2 | 6.19 | Doxorubicin (10) |

| MCF-7 | 12.34 | Doxorubicin (8) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide?

- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as Ugi-type reactions, or through derivatization of thiourea precursors. For example, tautomeric intermediates like N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide can be generated by reacting monosubstituted thioureas with maleimides, yielding a 1:1 tautomeric mixture in solution . Optimization of reaction conditions (e.g., solvent mixtures, temperature, and oxidizing agents) is critical, as seen in sulfonylation/sulfinylation reactions using 3-chloroperoxybenzoic acid under controlled heating . Yield improvements (>90%) are achievable via stepwise purification and characterization of intermediates using HPLC or TLC.

Q. Which characterization techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to address potential twinning or disorder .

- Spectroscopy :

- IR : Identify carbonyl (1712 cm⁻¹) and amide (1631 cm⁻¹) stretches to confirm functional groups .

- NMR : Analyze tautomeric ratios (e.g., 1:1 mixtures of imine and amine forms) via ¹H NMR chemical shifts and integration .

- Elemental analysis : Validate purity by matching calculated and observed C/H/N percentages (e.g., C: 59.17%, H: 7.67%, N: 18.82%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302), skin irritation (H315), and respiratory risks (H335) .

- First aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage : Keep in airtight containers away from oxidizers, with temperature control to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Contradictions in lattice parameters or hydrogen bonding networks may arise from twinning or poor data resolution. Use SHELX utilities (e.g., SHELXD for phase determination) to reprocess data, and validate results against alternative programs like PHENIX. Cross-check with spectroscopic data (e.g., IR/NMR) to confirm functional group orientations .

Q. What strategies are employed to analyze tautomeric equilibria in derivatives of this compound?

- Methodological Answer : Dynamic NMR experiments at varying temperatures can quantify tautomeric ratios (e.g., 1:1 imine/amine forms). Computational modeling (DFT or MD simulations) predicts stability differences between tautomers, while X-ray data provide static snapshots of dominant forms in the solid state .

Q. How do hydrogen bonding networks influence the solid-state properties of this compound?

- Methodological Answer : Apply graph-set analysis (Etter’s method) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Correlate packing motifs with solubility or melting point variations. For example, strong N–H···O bonds may reduce solubility in nonpolar solvents .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer :

- Synthetic modification : Introduce substituents (e.g., fluorophenyl or quinolinyl groups) to assess steric/electronic effects on activity .

- Assays : Test derivatives against target proteins (e.g., TLR4 or IDH1) using enzyme inhibition assays. For instance, AGI-5198 (a related compound) showed selective inhibition of R132H-IDH1 via competitive binding .

- Docking studies : Use AutoDock or Schrödinger to predict binding poses, focusing on key residues (e.g., Arg132 in IDH1) .

Q. What computational tools are recommended for predicting intermolecular interactions of this compound?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS, focusing on hydrogen bond lifetimes.

- Quantum mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic sites for reaction planning.

- Machine learning : Train models on PubChem data to predict solubility or toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.